8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- Substituents: A 3,4-dimethoxyphenethyl group at the 8-position, propyl chain at the 3-position, and methyl groups at the 1-, 6-, and 7-positions.
- Functional implications: The 3,4-dimethoxyphenethyl moiety may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its similarity to catecholamine structures. The propyl chain likely modulates lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-7-11-27-21(29)19-20(25(4)23(27)30)24-22-26(14(2)15(3)28(19)22)12-10-16-8-9-17(31-5)18(13-16)32-6/h8-9,13H,7,10-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALCIGJUWJYWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC(=C(C=C4)OC)OC)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₅O₃
- Molecular Weight : 357.48 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₅O₃ |
| Molecular Weight | 357.48 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like hyperuricemia .
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative damage, potentially playing a role in neurodegenerative diseases .
Case Studies and Research Findings
- Antioxidant Properties :
- Enzyme Inhibition :
- Neuroprotective Effects :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent groups at the 3-, 7-, and 8-positions, which critically influence biological activity, solubility, and selectivity. Below is a comparative analysis based on available
Structural and Functional Comparisons
Key Insights from Comparative Analysis
Receptor Affinity: Compound 5 () demonstrates that dihydroisoquinolin-butyl substituents enhance dual 5-HT1A and D2 receptor binding, with IC50 values in the nanomolar range . Phenoxyethyl substituents (e.g., in ’s compounds 45–48) improve water solubility, critical for adenosine receptor antagonists .
Enzyme Inhibition: PDE4B/PDE10A inhibition is linked to dihydroisoquinolin derivatives (Compound 5) . The target compound’s dimethoxyphenethyl group may confer analogous PDE modulation, though empirical data are needed.
Synthetic Accessibility :
- Yields for analogs range from 10% (compound 48, ) to 67% (compound 70, ), highlighting challenges in optimizing synthetic routes for bulky substituents .
Lipophilicity vs. Solubility :
- The propyl chain in the target compound likely reduces logP compared to 3-methylbutyl (), balancing membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
